2-Bromo-5-(tert-butyl)aniline

Catalog No.
S997196
CAS No.
58164-14-0
M.F
C10H14BrN
M. Wt
228.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(tert-butyl)aniline

CAS Number

58164-14-0

Product Name

2-Bromo-5-(tert-butyl)aniline

IUPAC Name

2-bromo-5-tert-butylaniline

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

InChI

InChI=1S/C10H14BrN/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,12H2,1-3H3

InChI Key

MFHJEGCTVQZAGP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)N

2-Bromo-5-(tert-butyl)aniline (CAS 58164-14-0) is a highly specialized ortho-bromoaniline derivative featuring a bulky, lipophilic tert-butyl group at the 5-position. In industrial and advanced laboratory settings, it serves as a critical bifunctional building block for palladium-catalyzed cross-couplings and the synthesis of complex polycyclic aromatic hydrocarbons (PAHs), specialized pincer ligands, and orthogonal boronic acids. A key procurement driver for this specific substitution pattern is its capacity to impart significant steric bulk and lipophilicity to downstream products, thereby enhancing solubility in organic solvents and enabling the processability of otherwise intractable conjugated materials [1]. Furthermore, the specific meta-relationship between the amine and the tert-butyl group allows for targeted functionalization while preserving the reactivity of the ortho-bromide [2].

Substituting 2-Bromo-5-(tert-butyl)aniline with simpler analogs, such as 2-bromoaniline or 2-bromo-5-methoxyaniline, frequently leads to process failures in the synthesis of large polycyclic systems. The absence of the bulky tert-butyl group results in downstream intermediates that suffer from severe pi-pi stacking and intractable insolubility, rendering standard purification methods like column chromatography impossible [1]. Furthermore, moving the tert-butyl group to other positions (e.g., 2-bromo-4-(tert-butyl)aniline) fundamentally alters the electronic and steric environment around the reactive amine and bromide centers, disrupting the delicate conformational energetics required for specialized transition-metal ligands and altering the regioselectivity of subsequent halogen-exchange steps [2].

Solubility Enhancement in Polycyclic Aromatic Hydrocarbon (PAH) Synthesis

In the synthesis of massive, highly conjugated oligoindenopyrenes, the choice of the initial brominated aniline precursor dictates the processability of the final product. When evaluating different substituents to improve solubility, only the tert-butyl substituted precursor (derived from 2-bromo-5-(tert-butyl)aniline) provided sufficient lipophilicity to prevent aggregation. The H, OMe, and OEt analogs yielded products that were too insoluble for column chromatography, whereas the tert-butyl derivative enabled successful purification and isolation of the target tetraindenopyrene [1].

Evidence DimensionProcessability and purification viability of downstream PAHs
Target Compound Datatert-Butyl substituted analog: Soluble enough for standard column chromatography
Comparator Or BaselineH, OMe, and OEt substituted analogs: Intractable insolubility preventing purification
Quantified DifferenceBinary outcome in chromatographic purification due to steric-induced solubility
ConditionsSynthesis and purification of tetraindenopyrene derivatives via Pd-catalyzed Suzuki-Heck coupling cascade

For materials scientists synthesizing large conjugated systems, procuring the tert-butyl substituted precursor is mandatory to ensure the final materials can actually be dissolved, purified, and processed into devices.

Steric Modulation in Pincer Ligand Coordination

2-Bromo-5-(tert-butyl)aniline is utilized to synthesize bulky NNN pincer ligands, such as substituted 2,6-bis(benzotellurazole)pyridines. The incorporation of the tert-butyl group fundamentally alters the steric interactions within the coordination sphere compared to unsubstituted or methyl analogs. Structural studies demonstrate that the bulky tert-butyl group influences the planar syn,syn conformation required for metal binding, modulating the energetics of complexation with transition metals and preventing unwanted intermolecular aggregation through steric shielding [1].

Evidence DimensionSteric modulation of ligand conformation and aggregation
Target Compound Datatert-Butyl substituted ligand: High steric shielding and modified binding energetics
Comparator Or BaselineUnsubstituted (H) or Methyl (Me) analogs: Lower steric bulk, prone to different conformational energetics
Quantified DifferenceSignificant alteration of the planar syn,syn conformation energetics required for metal coordination
ConditionsDensity functional theory (DFT) calculations and structural characterization of NNNR chelates

Procuring the tert-butyl variant is critical when designing transition metal catalysts where precise control over the steric environment and prevention of catalyst aggregation are required.

Regioselective Precursor for Orthogonal Bromoboronic Acids

Synthesizing highly substituted building blocks like 2-bromo-5-tert-butylbenzeneboronic acid requires precise regiocontrol. 2-Bromo-5-(tert-butyl)aniline serves as a highly effective starting point because the amine can be cleanly converted to an iodide via diazotization, yielding 1-bromo-2-iodo-4-tert-butylbenzene. The significant difference in reactivity between the newly introduced iodine and the existing bromine allows for highly regioselective metal-halogen exchange exclusively at the iodine site, enabling the high-yield formation of the boronic acid while leaving the bromine intact for subsequent cross-coupling steps [1].

Evidence DimensionRegioselectivity of metal-halogen exchange
Target Compound Data1-Bromo-2-iodo-4-tert-butylbenzene (derived from target): 100% selective exchange at the iodine position
Comparator Or BaselineDibromo analogs (e.g., 1,2-dibromo-4-tert-butylbenzene): Poor regioselectivity leading to mixed metalation products
Quantified DifferenceComplete regiocontrol enabling the isolation of pure 2-bromo-5-tert-butylbenzeneboronic acid
ConditionsMetal-halogen exchange using iPrMgBr at -78 °C followed by trapping with B(OiPr)3

Procuring this specific aniline allows process chemists to leverage diazotization to install an iodine atom, creating a differentiated dihalide that guarantees complete regiocontrol during subsequent boronic acid synthesis.

Synthesis of Soluble Polycyclic Aromatic Hydrocarbons (PAHs)

2-Bromo-5-(tert-butyl)aniline is a primary precursor when synthesizing massive, highly conjugated PAHs like oligoindenopyrenes. The tert-butyl group is essential for disrupting intermolecular pi-pi stacking, thereby ensuring the final materials remain soluble enough for chromatographic purification and subsequent solution-processing into organic electronic devices [1].

Development of Bulky NNN Pincer Ligands

In coordination chemistry, this compound is utilized to build sterically demanding NNN pincer ligands, such as benzotellurazole-based chelates. The incorporation of the tert-butyl moiety modulates the ligand's conformational energetics and provides steric shielding, which is critical for stabilizing reactive transition metal centers and preventing catalyst deactivation via aggregation[2].

Regiocontrolled Synthesis of Bifunctional Boronic Acids

For process chemists requiring orthogonal cross-coupling handles, 2-bromo-5-(tert-butyl)aniline is a highly effective starting material. It allows for the straightforward installation of an iodine atom via diazotization, creating a mixed bromo-iodo intermediate that undergoes highly regioselective metalation to yield bulky, ortho-brominated boronic acids for complex iterative synthesis [1].

XLogP3

3.6

Wikipedia

2-Bromo-5-tert-butylaniline

Dates

Last modified: 08-16-2023

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